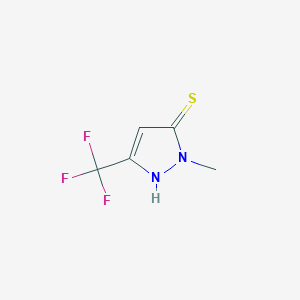

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1H-pyrazole-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKGRPPLUHZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol typically involves the reaction of 2-methyl-3,5-dinitropyrazole with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro groups in precursor compounds can be reduced to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can lead to the formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its thiol group can participate in various chemical reactions, such as:

- Oxidation : Converting thiols to disulfides or sulfonic acids.

- Reduction : Reducing nitro groups to amines.

- Substitution : Engaging in nucleophilic substitution reactions with other reagents.

Biology

The compound's unique properties make it valuable in biological studies:

- It can modulate protein activity through covalent bonding with target proteins, influencing various biological pathways.

- Research indicates that derivatives of pyrazole compounds exhibit antimicrobial and antifungal activities. For instance, studies have shown that certain derivatives demonstrate enhanced efficacy against pathogens like Staphylococcus aureus and Aspergillus flavus, outperforming traditional antibiotics .

Industry

In industrial applications, this compound is utilized in developing agrochemicals and materials with specialized properties. The trifluoromethyl group contributes to the compound's stability and effectiveness in various formulations.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several derivatives of pyrazole-3-thiol against a range of bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) comparable to or better than established antibiotics. For example, compounds containing the 1,2,4-triazole moiety showed significant antifungal activity against Gibberella species .

Cytotoxicity Evaluation

Research involving cytotoxicity evaluations against cancer cell lines demonstrated that specific derivatives of pyrazole compounds possess antiproliferative properties. These findings suggest potential applications in cancer therapy, warranting further investigation into their mechanisms of action and efficacy .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Chemistry | Acts as a building block for complex heterocycles; participates in oxidation, reduction, and substitution reactions. |

| Biology | Modulates protein activity; exhibits antimicrobial activity against various pathogens. |

| Industry | Used in agrochemical development; enhances material properties due to its trifluoromethyl group. |

Mechanism of Action

The mechanism of action of 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, modulating their activity and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-5-trifluoromethyl-2H-pyrazole-3-thiol are best contextualized by comparing it to analogs in three categories: pyrazole-thiol derivatives , triazole-thiol derivatives , and thiazole-linked pyrazoles . Key differences in substituents, physicochemical properties, and biological activity are summarized below.

Table 1: Structural and Functional Comparison of Selected Analogous Compounds

Key Findings:

Structural Influence on Reactivity :

- The pyrazole-thiol core in the target compound exhibits greater nucleophilic reactivity compared to triazole-thiol derivatives (e.g., ’s S-alkyl triazole), owing to the pyrazole’s lower aromatic stabilization. This enhances its utility in metal coordination or covalent bond formation .

- Thiazole-linked pyrazoles () lack the free thiol group, reducing their nucleophilicity but improving oxidative stability .

Substituent Effects on Physicochemical Properties: The trifluoromethyl group in the target compound increases lipophilicity (LogP ~2.1) compared to methyl-substituted analogs (LogP ~1.5), enhancing membrane permeability but reducing aqueous solubility .

Thiadiazine derivatives with pyrazole moieties () show antibacterial activity, likely via inhibition of bacterial gyrase, but the absence of a thiol group in these compounds limits their versatility in redox-mediated mechanisms .

Synthetic Accessibility :

- The synthesis of this compound requires milder conditions compared to triazole-thiol derivatives, which often involve multi-step alkylation and cyclization processes () .

Biological Activity

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methyl group and a trifluoromethyl group, along with a thiol functional group. This combination enhances its lipophilicity and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in critical biological pathways, including dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, showcasing its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 40 | Comparable to ceftriaxone |

| Escherichia coli | 50 | Comparable to ceftriaxone |

| Pseudomonas aeruginosa | 30 | Comparable to ceftriaxone |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Case Studies

- Dihydroorotate Dehydrogenase Inhibition : A series of experiments demonstrated that derivatives of pyrazole compounds, including this compound, effectively inhibited DHODH in both enzymatic assays and cellular models. This inhibition correlated with reduced viral replication in measles virus assays, indicating potential applications in antiviral therapies .

- Antimicrobial Efficacy : In a comparative study involving multiple pyrazole derivatives, this compound was highlighted for its superior activity against resistant bacterial strains, suggesting it could be developed into a novel antibiotic treatment .

Research Applications

The compound's unique properties make it valuable for various research applications:

- Synthetic Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biological Research : Its interactions with biological macromolecules provide insights into enzyme mechanisms and cellular pathways.

- Pharmaceutical Development : The compound is being explored for potential therapeutic applications in treating infections and cancers.

Q & A

Basic: What are the key synthetic routes and intermediates for preparing 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol?

Answer:

The synthesis typically involves multi-step protocols starting with commercially available pyrazole derivatives. For example:

- Step 1: React 3-methyl-5-(trifluoromethyl)-1H-pyrazole with thiazole or triazole precursors under controlled conditions to form intermediates (e.g., thiazolyl-pyrazole or triazole-thiol derivatives) .

- Step 2: Optimize alkylation or sulfurization steps using reagents like carbon disulfide or potassium hydroxide in ethanol, as seen in analogous triazole-thiol syntheses .

- Critical intermediates include thiazole-linked pyrazoles or triazole-thiols, which require purification via recrystallization or column chromatography .

Advanced: How can contradictions in spectroscopic data (e.g., NMR or LC-MS) during structural characterization be resolved?

Answer:

Contradictions often arise from tautomerism or solvent effects. To address this:

- Multi-technique validation: Combine ¹H/¹³C NMR, LC-MS, and elemental analysis. For example, in similar compounds, ¹³C NMR confirmed CF₃ group positions (δ ~118–120 ppm, J ≈ 270 Hz), resolving ambiguities from ¹H NMR .

- Computational validation: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

- Crystallography: If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation, though this is rarely reported for thiol derivatives .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Essential for confirming substituent positions (e.g., pyrazole ring protons at δ 4.0–8.2 ppm; CF₃ groups show distinct splitting in ¹³C NMR) .

- LC-MS: Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95% by GC or HPLC) .

- Elemental analysis: Ensures stoichiometric ratios of C, H, N, and S (±0.4% deviation) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiolation steps, while ethanol minimizes side reactions in cyclization .

- Temperature control: Microwave-assisted synthesis reduces reaction times (e.g., from 10 h to 30 min) and improves yields by 15–20% in analogous triazole-thiol syntheses .

- Catalysts: Use K₂CO₃ or Cs₂CO₃ to deprotonate thiols and promote alkylation without over-oxidation .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

- Molecular docking: Screen against target proteins (e.g., kinases or enzymes) using software like AutoDock Vina. For example, pyrazole-thiol derivatives showed binding affinity comparable to known inhibitors in docking studies .

- ADME analysis: Predict pharmacokinetics (e.g., LogP <5 for bioavailability) using tools like SwissADME. Analogous compounds exhibited moderate blood-brain barrier permeability .

- QSAR modeling: Correlate substituent electronic parameters (e.g., Hammett constants) with activity to guide structural modifications .

Basic: How are intermediates stabilized during synthesis to prevent degradation?

Answer:

- Temperature control: Store light-sensitive intermediates at –20°C and avoid prolonged exposure to air .

- Protecting groups: Use tert-butyl or acetyl groups to shield reactive thiols during alkylation steps .

- Inert atmosphere: Conduct reactions under N₂ or Ar to prevent oxidation of thiols to disulfides .

Advanced: What strategies address low yields in heterocyclic ring formation (e.g., triazole or thiazole)?

Answer:

- Pre-activation of reactants: Use CDI (1,1'-carbonyldiimidazole) to activate carboxylic acids before cyclocondensation .

- Microwave irradiation: Enhances ring-closing efficiency; e.g., 1,3,4-oxadiazole formation achieved 85% yield in 2 h vs. 27% yield via conventional heating .

- Catalytic systems: Employ Cu(I) or Ru catalysts for regioselective triazole formation, minimizing byproducts .

Basic: How is purity assessed and maintained during synthesis?

Answer:

- Chromatography: Use preparative HPLC with C18 columns and MeOH/H₂O gradients (70:30 to 95:5) for final purification .

- Melting point analysis: Sharp melting points (e.g., 81–82°C for analogous compounds) indicate high crystallinity and purity .

- TLC monitoring: Track reactions using silica gel plates and UV visualization at 254 nm .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity?

Answer:

- Electron-withdrawing effect: The CF₃ group increases pyrazole ring electrophilicity, enhancing nucleophilic attack at the 3-position .

- Steric effects: Bulkiness of CF₃ can hinder reactions at adjacent positions, requiring tailored catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

- Spectroscopic impact: CF₃ causes distinct ¹⁹F NMR shifts (δ ~–60 ppm) and split ¹³C signals, aiding reaction monitoring .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Solvent volume reduction: Transition from batch to flow chemistry minimizes solvent use and improves heat management .

- Safety protocols: Handle thiols and CS₂ in fume hoods due to toxicity; use quenching agents (e.g., NaHCO₃) for excess reagents .

- Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.